REACTION_CXSMILES
|
[N:1]([CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[CH2:5][CH2:6][CH:7]=[CH2:8])=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[NH2:1][CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[CH2:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3.4.5.6|
|
Name
|
5-azido-5-(2-methoxyphenyl)-1-pentene
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CCC=C)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.33 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C. to 40° C.
|
Type
|
ADDITION
|
Details
|
saturated Na2SO4 solution was added dropwise until no hydrogen gas
|
Type
|
ADDITION
|
Details
|
Anhydrous Na2SO4 was added
|
Type
|
FILTRATION
|
Details
|
the solution was then filtered through a pad of Celite™
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CCC=C)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |